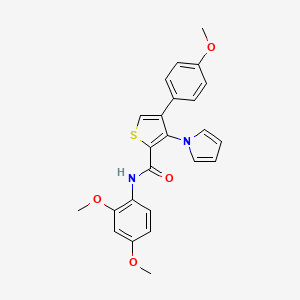

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring three methoxy groups: two on the 2,4-dimethoxyphenyl amide moiety and one on the 4-methoxyphenyl substituent at the 4-position of the thiophene ring. This compound’s molecular formula is C24H23N2O4S (molecular weight: 435.51 g/mol), though this exact value is inferred from structural analogs in the provided evidence .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-28-17-8-6-16(7-9-17)19-15-31-23(22(19)26-12-4-5-13-26)24(27)25-20-11-10-18(29-2)14-21(20)30-3/h4-15H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPOLIGULLYAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution reactions: Introduction of the pyrrole and methoxyphenyl groups through substitution reactions.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy and pyrrole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core thiophene-2-carboxamide scaffold with several analogs, differing primarily in substituent patterns. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Physicochemical Properties

Methoxy vs. Halogen Substituents: The target compound’s 4-methoxyphenyl group is electron-donating, increasing solubility in polar solvents compared to 4-fluorophenyl (F423-0355) or 4-chlorophenyl (F423-0461), which are electron-withdrawing . N-(2,4-dimethoxyphenyl) vs.

Amide Group Modifications :

- Replacing the N-(2,4-dimethoxyphenyl) with N-propyl (as in ) simplifies the structure but removes aromatic interactions critical for target binding in some pharmacological contexts.

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (435.51 g/mol) compared to F423-0461 (406.93 g/mol) suggests increased lipophilicity, which may affect bioavailability .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, multiple methoxy groups, and a pyrrole moiety. The molecular formula is , and its structure can be represented as follows:

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, related compounds have shown efficacy against resistant strains of viruses, with IC50 values in the low micromolar range. In particular, one study reported an IC50 of 1.1 μM against delavirdine-resistant strains of HIV .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl rings significantly affect cytotoxicity against various cancer cell lines. For example, derivatives with specific substitutions demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets involved in cellular processes. The presence of the thiophene and pyrrole moieties allows for potential interactions with protein targets via hydrophobic and hydrogen bonding interactions. Molecular dynamics simulations have suggested that these interactions are crucial for the compound's efficacy in inhibiting viral replication and cancer cell proliferation .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against various viral strains. The results indicated a dose-dependent inhibition of viral replication, with significant reductions observed at concentrations as low as 0.20 μM .

Study 2: Anticancer Activity in Cell Lines

A series of experiments were conducted to assess the anticancer properties of the compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited potent cytotoxic effects, with IC50 values ranging from 10 to 30 μM depending on the cell line tested. These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.